![molecular formula C12H7ClN2OS B1437696 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031969-45-5](/img/structure/B1437696.png)
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
説明
“7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidines, which are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Also, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .科学的研究の応用
Synthesis and Catalytic Applications
The pyranopyrimidine core, related to the target molecule, is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent research has focused on synthetic pathways for developing derivatives of pyranopyrimidine using diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These efforts aim to develop lead molecules for further pharmacological studies, indicating the potential for creating novel compounds with significant medicinal properties (Parmar, Vala, & Patel, 2023).
Anticancer and Antithrombotic Drug Development
The synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, showcases the importance of structural analogs in drug development. The synthetic community has been motivated to develop facile synthetic approaches for (S)-clopidogrel due to its significant pharmaceutical activities, highlighting the role of similar compounds in creating effective medicinal drugs (Saeed et al., 2017).
Optoelectronic Material Development
The incorporation of pyrimidine and related structures into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. Research has demonstrated the electroluminescent properties of aryl(hetaryl)substituted quinazolines and pyrimidines, suggesting potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This area offers considerable scope for utilizing the target compound in developing new materials for electronic applications (Lipunova et al., 2018).
Bioactive Compound Development
The furan and thiophene rings, related to the target compound, have shown importance in medicinal chemistry as parts of bioactive molecules, including purine and pyrimidine nucleobases and nucleosides. These heteroaryl-substituted compounds have displayed a range of biological and medicinal applications, indicating the potential for developing bioactive compounds with optimized antiviral, antitumor, or antimycobacterial actions (Ostrowski, 2022).
作用機序
Target of Action
Thieno[3,2-d]pyrimidin-4-ones, a class of compounds to which this compound belongs, have been reported to inhibit bruton’s tyrosine kinase (btk) . BTK is a non-receptor tyrosine kinase that plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .
Mode of Action
It can be inferred from related studies that thieno[3,2-d]pyrimidin-4-ones may interact with their targets, such as btk, and inhibit their activity . This inhibition could result in changes in the signaling pathways associated with these targets, leading to altered cellular functions.
Biochemical Pathways
For instance, if BTK is indeed a target, the compound could affect the B cell receptor (BCR) signaling pathway and Fcγ receptor (FCR) signaling pathways .
Result of Action
Related studies suggest that thieno[3,2-d]pyrimidin-4-ones exhibit significant antimycobacterial activity against mycobacterium tuberculosis .
生化学分析
Biochemical Properties
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This compound inhibits cytochrome bd oxidase, leading to a decrease in ATP production, which is essential for the survival of the bacteria. Additionally, this compound has been shown to interact with other proteins involved in cellular metabolism, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In Mycobacterium tuberculosis, this compound disrupts the normal function of the respiratory chain, leading to reduced ATP levels and impaired cellular metabolism . This disruption affects cell signaling pathways and gene expression, ultimately inhibiting bacterial growth. In mammalian cells, this compound has been observed to influence cell proliferation and apoptosis, indicating its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its activity and leading to a decrease in ATP production . Additionally, this compound may interact with other enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cellular metabolism and gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit bacterial growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific tissues . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on cytochrome bd oxidase . Additionally, this compound may be targeted to other subcellular compartments through specific targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
7-(3-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSZYWKIKGDOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



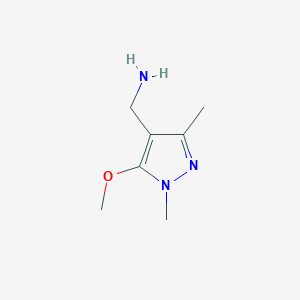
![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)
![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)


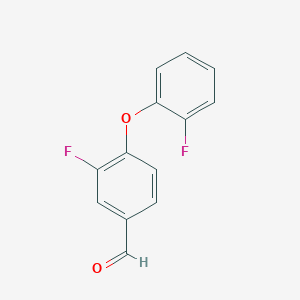
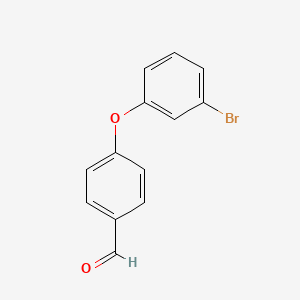
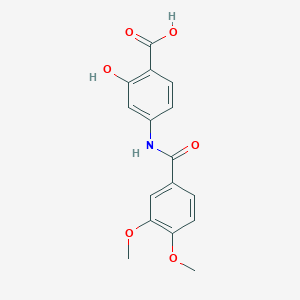
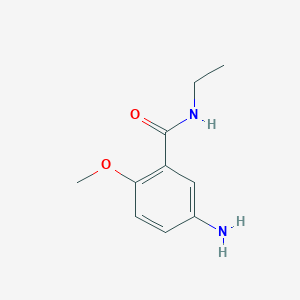
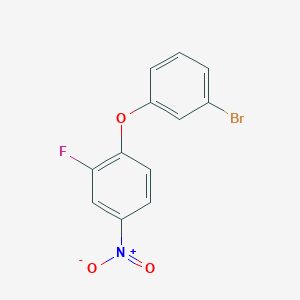
![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)


